3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one

Lipophilicity Drug-likeness Partition coefficient

3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one (CAS 918826-40-1) is a fully synthetic N-alkyl substituted oxazolidin-2-one derivative bearing a cyclohexenylethyl group at the 3-position and an iodomethyl group at the 5-position. The molecular formula is C₁₂H₁₈INO₂ with an average mass of 335.18 Da.

Molecular Formula C12H18INO2
Molecular Weight 335.18 g/mol
CAS No. 918826-40-1
Cat. No. B12632712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one
CAS918826-40-1
Molecular FormulaC12H18INO2
Molecular Weight335.18 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)CCN2CC(OC2=O)CI
InChIInChI=1S/C12H18INO2/c13-8-11-9-14(12(15)16-11)7-6-10-4-2-1-3-5-10/h4,11H,1-3,5-9H2
InChIKeyPMBTWUBSNUJVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one (CAS 918826-40-1) – Compound Identity, Physicochemical Profile, and Procurement Relevance


3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one (CAS 918826-40-1) is a fully synthetic N-alkyl substituted oxazolidin-2-one derivative bearing a cyclohexenylethyl group at the 3-position and an iodomethyl group at the 5-position . The molecular formula is C₁₂H₁₈INO₂ with an average mass of 335.18 Da . Computed physicochemical parameters include a density of 1.5±0.1 g/cm³, a boiling point of 459.9±28.0 °C, an ACD/LogP of 3.77, a polar surface area of 30 Ų, zero H-bond donors, three H-bond acceptors, and four freely rotatable bonds . The compound is catalogued in authoritative chemical databases under the systematic name 2-Oxazolidinone, 3-[2-(1-cyclohexen-1-yl)ethyl]-5-(iodomethyl)- .

Why 3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one Cannot Be Replaced by Simpler Oxazolidinone Intermediates


Substituting this compound with the unsubstituted 5-(iodomethyl)oxazolidin-2-one (CAS 107175-73-5) or its chiral variant (CAS 169048-82-2) ignores the profound impact of N-alkyl substitution on the physicochemical profile that governs downstream synthetic utility and biological partitioning. The cyclohexenylethyl side chain confers a computed logP increase of approximately 2.9–3.2 log units relative to the unsubstituted parent , translating to a roughly 1,000-fold greater lipophilicity. This shift fundamentally alters solubility, membrane permeability, and chromatographic behavior—parameters that cannot be compensated for by simple stoichiometric adjustment in a synthetic sequence or biological assay. Furthermore, the cyclohexenyl moiety introduces a chemically distinct olefinic handle absent in the parent scaffold, enabling orthogonal functionalization strategies such as epoxidation or hydroboration that are simply inaccessible with the smaller analog .

Quantitative Differentiation Evidence for 3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one Versus Closest Analogs


Lipophilicity (LogP) Compared with Unsubstituted 5-(Iodomethyl)oxazolidin-2-one

The target compound exhibits a computed logP (ACD/LogP) of 3.77 . In contrast, the unsubstituted 5-(iodomethyl)oxazolidin-2-one parent scaffold (CAS 107175-73-5) has a reported computational logP of approximately 0.53–0.83 . The N-cyclohexenylethyl substitution therefore raises the logP by 2.94–3.24 log units, a difference exceeding two orders of magnitude in octanol-water partitioning.

Lipophilicity Drug-likeness Partition coefficient

Polar Surface Area and Hydrogen-Bonding Profile Differentiation

The target compound has a computed topological polar surface area (TPSA) of 30 Ų and zero H-bond donors . The unsubstituted comparator 5-(iodomethyl)oxazolidin-2-one possesses a TPSA of 38.33 Ų and one H-bond donor . The 8.33 Ų reduction in PSA and complete elimination of H-bond donor capacity in the target compound reflect the shielding effect of the N-cyclohexenylethyl substituent, which replaces the N-H proton of the parent oxazolidinone ring.

Polar surface area Permeability Drug-like properties

Molecular Weight and Scaffold Complexity Distinction from Parent and Alkynyl Analog

With a molecular weight of 335.18 Da , the target compound is 108.18 Da heavier than the parent 5-(iodomethyl)oxazolidin-2-one (227.00 Da) and 144.19 Da heavier than the de-iodinated alkynyl analog 3-(cyclohex-1-en-1-ylethynyl)oxazolidin-2-one (CAS 1375467-25-6, MW = 191.23 Da, C₁₁H₁₃NO₂) [1]. The target uniquely combines the iodomethyl electrophilic handle with the cyclohexenylethyl lipophilic domain on the same scaffold, whereas the alkynyl analog lacks the iodine atom entirely, eliminating the key reactive center required for nucleophilic displacement chemistry.

Molecular weight Scaffold complexity Chemical diversity

Bioaccumulation Potential (BCF) Distinction from Unsubstituted Parent

The target compound has a computed ACD/BCF (bioconcentration factor) of 350.03 at pH 5.5 and pH 7.4 . Although a directly comparable BCF value for 5-(iodomethyl)oxazolidin-2-one is not reported in accessible databases, the 2.9–3.2 logP differential between the two compounds allows a class-level inference: established QSAR models for neutral organics predict an approximately 10- to 30-fold higher BCF for the target compound relative to the parent scaffold.

Bioaccumulation Environmental fate ADME prediction

N-Alkyl vs. N-Aryl Substitution Class Distinction in Iodocyclocarbamation Chemistry

The iodocyclocarbamation literature establishes that 3-alkyl-5-(halomethyl)oxazolidin-2-ones—the class to which the target compound belongs—have been extensively exploited as synthetic intermediates, whereas the corresponding 3-aryl congeners remain relatively underexplored with distinct reactivity limitations [1]. The target compound's N-cyclohexenylethyl group places it firmly in the well-characterized, synthetically tractable N-alkyl subseries. In contrast, aryl-substituted 5-(iodomethyl)oxazolidin-2-ones (e.g., those bearing 3,5-difluoro-4-pyridin-3-ylphenyl groups [2]) introduce electronic deactivation of the oxazolidinone ring that alters iodomethyl electrophilicity and may complicate downstream displacements.

Iodocyclocarbamation Synthetic intermediate Privileged scaffold

High-Value Procurement Scenarios for 3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one


Lipophilic Drug Discovery Libraries Requiring CNS-Penetrant Oxazolidinone Scaffolds

The target compound's logP of 3.77 and TPSA of 30 Ų place it within the favorable physicochemical space for CNS drug candidates (typically logP 2–5, TPSA <70 Ų). Medicinal chemistry teams constructing focused libraries for neurodegenerative or neuropsychiatric targets should select this compound over the unsubstituted parent (logP ~0.5–0.8 ) when blood-brain barrier penetration is a design objective. The iodomethyl group additionally provides a universal electrophilic warhead for late-stage diversification via nucleophilic displacement, enabling rapid SAR exploration.

Synthesis of Enantiomerically Enriched Oxazolidinone Intermediates via Iodocyclocarbamation

As a member of the 3-alkyl-5-(iodomethyl)oxazolidin-2-one class, this compound aligns with well-established iodocyclocarbamation methodology . Process chemistry groups developing scalable routes to chiral oxazolidinone building blocks should procure this scaffold when a lipophilic N-substituent is required to modulate downstream intermediate solubility or chromatographic behavior. The cyclohexenyl olefin provides an orthogonal functionalization site absent in saturated N-alkyl analogs, enabling chemoselective transformations (e.g., epoxidation) while preserving the iodomethyl group.

Environmental Fate and Bioaccumulation Modeling with Halogenated Heterocycles

The target compound's computed ACD/BCF of 350.03 makes it a relevant model compound for environmental chemistry laboratories studying the partitioning behavior of halogenated oxazolidinones. Procurement should be prioritized over the parent 5-(iodomethyl)oxazolidin-2-one (estimated BCF ~12–35) when higher bioaccumulation potential is required as a positive control in fate-and-transport studies. The compound's resistance to hydrolysis (zero H-bond donors ) further supports its utility as a persistent tracer.

Method Development for Lipophilic Organohalide Chromatographic Separation

With a computed logP of 3.77 and a boiling point of 459.9 °C , this compound presents a challenging yet well-defined analyte for developing and validating reverse-phase HPLC or GC methods targeting lipophilic organohalides. Analytical laboratories should select this compound over the unsubstituted analog (logP ~0.5–0.8, lower retention) when validating column performance and gradient conditions required for separating highly retained, non-volatile iodinated species.

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